2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a molecular formula of C11H16ClF2N5O. This compound is characterized by the presence of two pyrazole rings, a difluoroethyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. The starting materials include 1H-pyrazole and 2,2-difluoroethylamine. The synthesis process involves:
Formation of the pyrazole ring: This is achieved through cyclization reactions involving hydrazine and 1,3-diketones.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole ring with 2,2-difluoroethylamine under controlled conditions.
Formation of the ethan-1-ol moiety: This is achieved through the reaction of the intermediate compound with ethylene oxide.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch reactors: Used for the initial formation of the pyrazole ring.
Continuous flow reactors: Employed for the subsequent steps to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved include:
Enzyme inhibition: The compound inhibits specific enzymes, leading to altered metabolic pathways.
Protein binding: The compound binds to proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 2-(difluoroethylamino)-1H-pyrazole
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of two pyrazole rings and the ethan-1-ol moiety. This unique structure imparts specific chemical properties, such as enhanced binding affinity and specificity, making it valuable in various scientific research applications.
Properties
CAS No. |
1855951-31-3 |
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Molecular Formula |
C11H15F2N5O |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[3-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H15F2N5O/c12-10(13)8-18-7-9(6-15-18)5-14-11-1-2-17(16-11)3-4-19/h1-2,6-7,10,19H,3-5,8H2,(H,14,16) |
InChI Key |
UXCZFOHKDRJVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NCC2=CN(N=C2)CC(F)F)CCO |
Origin of Product |
United States |
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